

Application of 6-Benzylaminopurine (6-BAP) in Orchid Micropropagation: A Detailed Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Benzylaminopurine hydrochloride**

Cat. No.: **B060633**

[Get Quote](#)

Introduction

6-Benzylaminopurine (6-BAP), a synthetic cytokinin, is a cornerstone plant growth regulator in the commercial and research-driven micropropagation of orchids. Its primary role is to stimulate cell division and induce the formation of adventitious shoots, thereby facilitating the rapid multiplication of elite orchid clones.^{[1][2][3]} The application of 6-BAP, often in conjunction with an auxin, allows for the production of a large number of uniform and healthy plantlets from a single explant, a critical advantage for conservation efforts and the floriculture industry.^{[1][4]} This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the effective use of 6-BAP in orchid micropropagation.

Data Presentation: Efficacy of 6-BAP in Orchid Micropropagation

The optimal concentration of 6-BAP for inducing shoot proliferation varies significantly among different orchid genera and even species. The following tables summarize the quantitative effects of 6-BAP, alone or in combination with auxins, on the micropropagation of several commercially important orchids.

Table 1: Effect of 6-BAP on Phalaenopsis Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (mg/L)	Auxin (mg/L)	Key Findings	Reference
Flower Stalk Node	½ MS	2.5	-	Early production of shoot buds after 14 weeks.	[4]
Flower Stalk Node	½ MS	2.5	NAA (1.0)	Maximum shoot bud multiplication after 4 months.	[4]
Flower Stalk Bud	Vacin & Went (V&W)	5.0	-	Successful regeneration of Phalaenopsis amabilis.	[5]
Flower Stalk Bud	Modified Hyponex/Kyo to	5.0	-	Highest efficacy in yielding the greatest number of plantlets and leaves.	[5]

Table 2: Effect of 6-BAP on Dendrobium Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (mg/L)	Auxin (mg/L)	Key Findings	Reference
Fleshy Stem Segments	MS	2.0	NAA (1.0)	Best response for multiple shoot induction.	[6]
Protocorms	½ MS	0.5	-	Synergistic effect with coconut water produced the highest number of shoots.	[7]
Shoot Tip	MS	0.5	NAA (0.5)	Maximum number of shoots obtained.	[8]

Table 3: Effect of 6-BAP on Cymbidium Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (μ M)	Auxin (μ M)	Key Findings	Reference
Primary Protocorms	MS	5.0	NAA (2.5)	Maximum number of protocorm-like bodies (20.55 ± 0.62) per protocorm.	[9]
Seeds	MS	1 mg/L	NAA (1 mg/L)	Complete seedlings obtained in eight weeks.	[10]
Shoot Tip	MS	0.5 mg/L	-	Maximum number of shoots (9.5 ± 0.6) obtained from a single shoot tip.	[10]

Table 4: Effect of 6-BAP on Vanda Micropropagation

Explant Type	Basal Medium	6-BAP Concentration (μM)	Auxin (μM)	Key Findings	Reference
Root Segments	MS	30	IAA (15)	Optimum development of 16.2 protocorm-like bodies from root explants.	[11]
Protocorms	½ MS	2.0 mg/L	-	Longest shoots (0.58 ± 0.25 cm) developed.	[12]

Experimental Protocols

The following are detailed methodologies for key experiments in orchid micropropagation using 6-BAP.

Protocol 1: Micropropagation of Phalaenopsis from Flower Stalk Nodes

This protocol is adapted from a study on efficient regeneration of Phalaenopsis orchids.[4]

1. Explant Preparation and Sterilization:

- Excise inflorescence stalks from a healthy mother plant.
- Wash the stalks thoroughly under running tap water.
- Surface sterilize by immersing in 70% (v/v) ethanol for 30-60 seconds, followed by a 10-15 minute soak in a 1% (w/v) sodium hypochlorite solution with a few drops of Tween-20.
- Rinse the stalks three to four times with sterile distilled water inside a laminar flow hood.
- Cut the sterilized stalks into nodal segments (1.0-1.5 cm in length).

2. Culture Medium and Conditions:

- Prepare half-strength Murashige and Skoog (MS) basal medium supplemented with 30 g/L sucrose, 150 mg/L activated charcoal, and 15% (v/v) coconut water.
- Add 6-BAP at a concentration of 2.5 mg/L for shoot bud initiation or a combination of 2.5 mg/L 6-BAP and 1.0 mg/L α -naphthaleneacetic acid (NAA) for shoot multiplication.
- Adjust the pH of the medium to 5.6-5.8 before adding a gelling agent (e.g., 0.8% agar).
- Autoclave the medium at 121°C and 1.05 kg/cm² pressure for 20 minutes.
- Aseptically place one explant onto the surface of the solidified medium in a culture vessel.
- Incubate the cultures at 25 ± 2°C under a 16-hour photoperiod provided by cool white fluorescent lamps.

3. Subculture and Rooting:

- Subculture the proliferating shoots every 4-6 weeks onto a fresh medium of the same composition.
- For rooting, transfer well-developed shoots (2-3 cm in height) to a half-strength MS medium without any plant growth regulators or supplemented with a low concentration of an auxin like indole-3-butyric acid (IBA) or NAA.

Protocol 2: Asymbiotic Seed Germination and Protocorm Development of Cymbidium

This protocol is based on a method for the mass propagation of Cymbidium mastersii.[\[9\]](#)

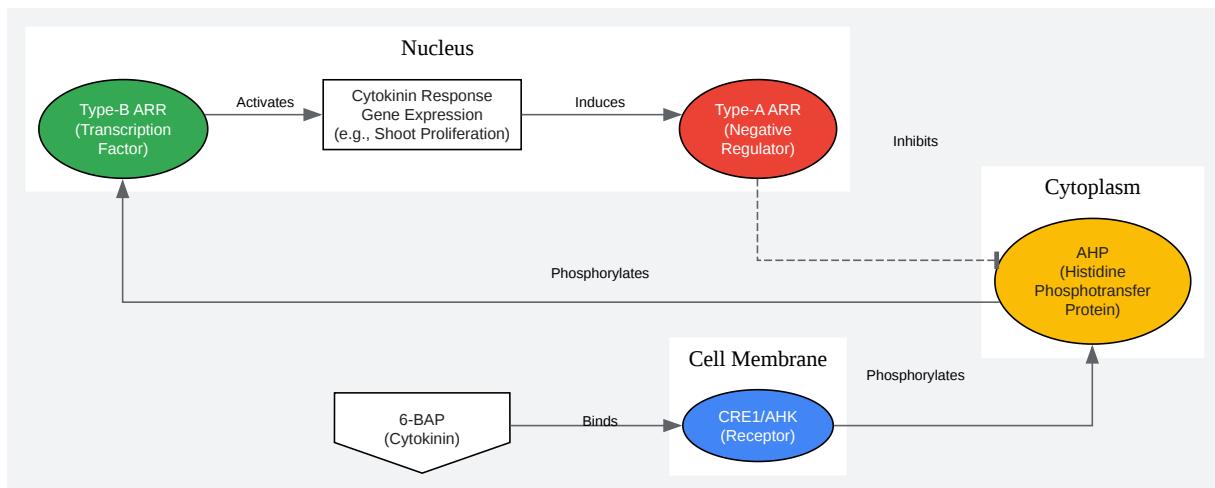
1. Seed Sterilization:

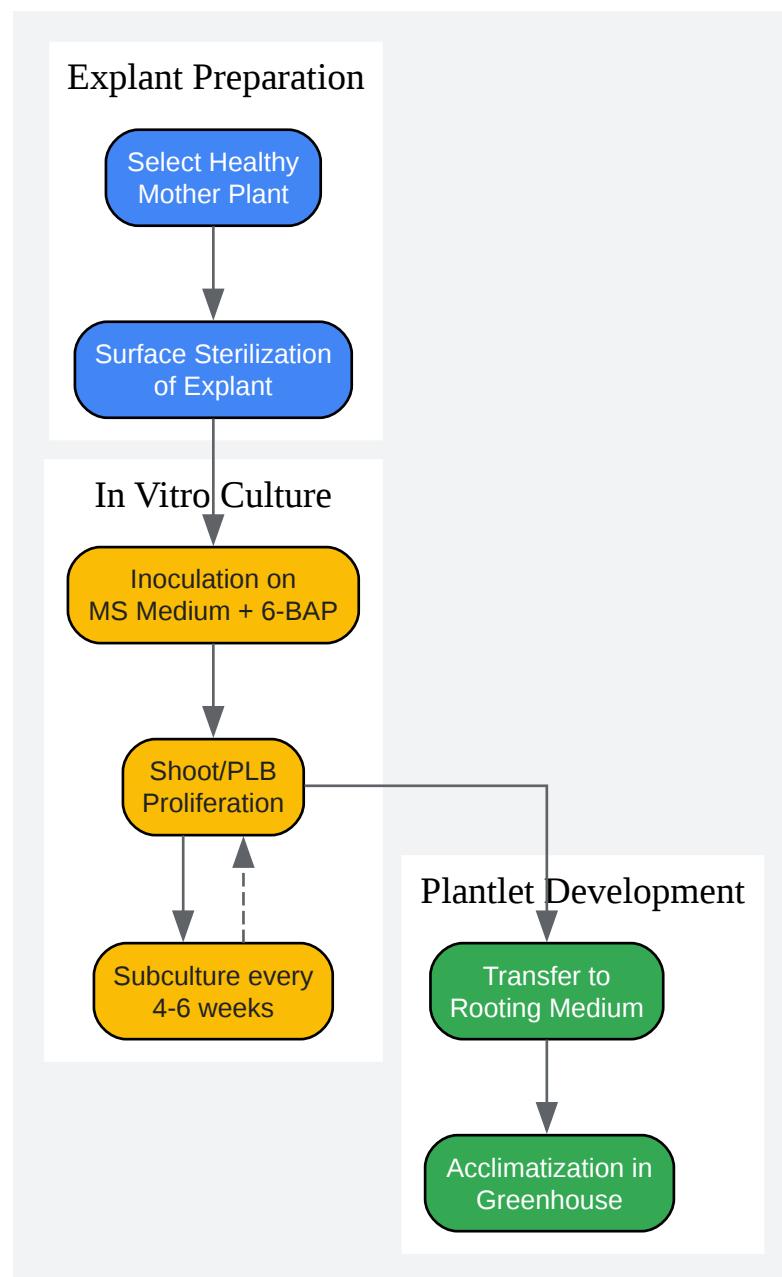
- Collect mature, undehisced seed capsules.
- Surface sterilize the entire capsule by washing with a mild detergent, followed by immersion in 70% ethanol for 1 minute and then in a 1% sodium hypochlorite solution for 20 minutes.
- Rinse the capsule three times with sterile distilled water.
- Aseptically split the capsule to expose the seeds.

2. Germination and Protocorm Formation:

- Prepare MS basal medium with 3% sucrose and 0.8% agar. The pH should be adjusted to 5.8.
- Inoculate the seeds onto the surface of the medium.
- Incubate the cultures in the dark at 25 ± 2°C for the initial germination phase.
- Once protocorms develop, transfer them to a 16-hour photoperiod.

3. Protocorm-Like Body (PLB) Proliferation:


- Culture the primary protocorms on MS medium supplemented with 5.0 μM 6-BAP and 2.5 μM NAA for the induction and proliferation of secondary protocorms (PLBs).
- Subculture the proliferating PLBs every 4-6 weeks.


4. Plantlet Development and Acclimatization:

- Allow the PLBs to develop into plantlets on the same proliferation medium.
- Once plantlets have well-developed shoots and roots, transfer them to a rooting medium, which can be a half-strength MS medium with a suitable auxin like 10.0 μM IBA.
- For acclimatization, carefully remove the plantlets from the agar, wash the roots to remove any residual medium, and plant them in a mixture of crushed sterile brick, charcoal, and vermicompost. Maintain high humidity initially and gradually acclimate to greenhouse conditions.

Visualizations

Signaling Pathway

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ijpsat.org [ijpsat.org]
- 2. The Foundational Role of 6-Benzylaminopurine in Plant Biology [hbjrain.com]
- 3. cabidigitallibrary.org [cabidigitallibrary.org]
- 4. frontiersin.org [frontiersin.org]
- 5. ijhst.ut.ac.ir [ijhst.ut.ac.ir]
- 6. biotech-asia.org [biotech-asia.org]
- 7. nepjol.info [nepjol.info]
- 8. nepjol.info [nepjol.info]
- 9. A simple and efficient protocol for the mass propagation of Cymbidium mastersii: an ornamental orchid of Northeast India - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Propagation of Endangered Orchid, Vanda pumila Hook.f. through Protocorms Culture [scirp.org]
- To cite this document: BenchChem. [Application of 6-Benzylaminopurine (6-BAP) in Orchid Micropropagation: A Detailed Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b060633#application-of-6-bap-in-orchid-micropropagation>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com